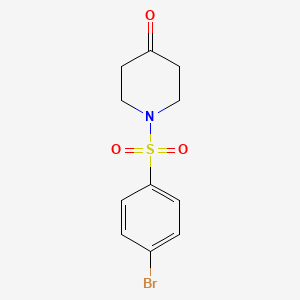

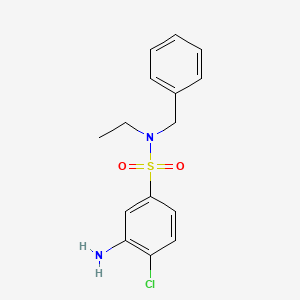

1-((4-Bromophenyl)sulfonyl)piperidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

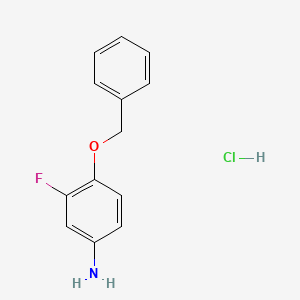

The compound "1-((4-Bromophenyl)sulfonyl)piperidin-4-one" is a chemical entity that appears to be a derivative of piperidin-4-one, which is a common scaffold in medicinal chemistry. Piperidin-4-one derivatives are known for their biological activities and are often explored for their potential as therapeutic agents. The presence of a sulfonyl group and a bromophenyl moiety suggests that this compound could be of interest in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of related piperidin-4-one derivatives has been described in the literature. For instance, derivatives have been prepared by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another method involves the use of bromoethylsulfonium salt as an annulation agent to form 1,4-heterocyclic compounds, including piperidines . Additionally, polymer-bound precursors have been used for the solid-phase synthesis of substituted piperidin-4-one derivatives .

Molecular Structure Analysis

The molecular structure of piperidin-4-one derivatives is characterized by spectroscopic techniques such as 1H-NMR and IR, as well as elemental analysis . The presence of the sulfonyl group and bromophenyl moiety in the compound of interest would likely contribute to its unique chemical properties and potential interactions with biological targets.

Chemical Reactions Analysis

Piperidin-4-one derivatives can undergo various chemical reactions. For example, they can be used as precursors in the synthesis of biologically active molecules, such as sulfonamides , and can be functionalized through reactions with different electrophiles . The bromophenyl group in the compound of interest suggests that it could be used in further substitution reactions to introduce additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidin-4-one derivatives are influenced by their substituents. The introduction of different groups can affect the compound's solubility, stability, and reactivity. For instance, the introduction of a sulfonyl group can enhance the compound's polarity and potentially its solubility in aqueous media . The presence of a bromophenyl group could make the compound amenable to further chemical modifications through nucleophilic substitution reactions.

Case Studies

Several case studies highlight the importance of piperidin-4-one derivatives in medicinal chemistry. For example, certain derivatives have shown significant antimicrobial activities against bacterial and fungal pathogens of tomato plants . Others have been evaluated for their activity on human beta(3)-adrenergic receptors, with modifications leading to potent and selective agonists . Additionally, derivatives have been identified as selective 5-HT(2A) receptor antagonists with good bioavailability and brain penetration . These studies underscore the therapeutic potential of piperidin-4-one derivatives and the importance of structural modifications in enhancing their biological activities.

Applications De Recherche Scientifique

“1-((4-Bromophenyl)sulfonyl)piperidin-4-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The synthesis of piperidine derivatives has been a subject of extensive research . In recent years, there have been advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

The pharmaceutical applications of synthetic and natural piperidines have also been covered in recent scientific literature . There have been significant advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-((4-Bromophenyl)sulfonyl)piperidin-4-one”, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfonylpiperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRKCAXMZOAGQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640923 |

Source

|

| Record name | 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Bromophenyl)sulfonyl)piperidin-4-one | |

CAS RN |

929000-54-4 |

Source

|

| Record name | 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-2,8-diazaspiro[4.5]decane](/img/structure/B1292078.png)

![1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride](/img/structure/B1292086.png)

![Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1292099.png)

![4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide](/img/structure/B1292102.png)

![2-Amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B1292108.png)